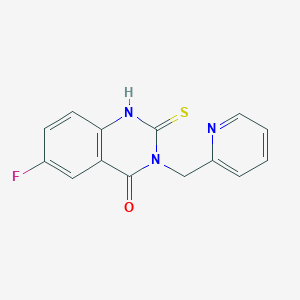

6-fluoro-3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one

Description

6-Fluoro-3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one is a fluorinated quinazolinone derivative characterized by a sulfanylidene (C=S) group at position 2, a pyridin-2-ylmethyl substituent at position 3, and a fluorine atom at position 5. The sulfanylidene group enhances hydrogen-bonding capacity compared to the oxygen analogue (C=O), while the pyridin-2-ylmethyl substituent may improve target binding through π-π interactions or coordination with metal ions. Fluorine at position 6 likely modulates electronic properties and metabolic stability.

Properties

IUPAC Name |

6-fluoro-3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN3OS/c15-9-4-5-12-11(7-9)13(19)18(14(20)17-12)8-10-3-1-2-6-16-10/h1-7H,8H2,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHMONCXPGEGHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN2C(=O)C3=C(C=CC(=C3)F)NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:

Formation of the quinazolinone core: This can be achieved by cyclization of appropriate anthranilic acid derivatives with formamide or similar reagents.

Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Attachment of the pyridin-2-ylmethyl group: This can be done through nucleophilic substitution reactions using pyridine derivatives.

Formation of the sulfanylidene group: This step may involve the use of sulfurizing agents like Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:

Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

Reduction: The quinazolinone core can be reduced under specific conditions to form dihydroquinazolinones.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydroquinazolinones.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 6-fluoro-3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one as an anticancer agent. The compound has shown inhibitory effects on various cancer cell lines, including breast and lung cancers.

Case Study:

In a study published in the Journal of Medicinal Chemistry, the compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, demonstrating a significant reduction in cell viability at micromolar concentrations. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Enzyme Inhibition

The compound has been identified as a potent inhibitor of carbonic anhydrases (CAs), which are enzymes crucial for various physiological processes including respiration and acid-base balance.

Data Table: Carbonic Anhydrase Inhibition Potency

| Compound | Enzyme Type | Ki (nM) |

|---|---|---|

| This compound | hCA I | 567.6 |

| This compound | hCA II | 940.3 |

This inhibition profile suggests potential applications in treating conditions like glaucoma and epilepsy, where CA inhibitors are beneficial.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Case Study:

In vitro tests revealed that this compound exhibits significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of several standard antibiotics, indicating its potential as a novel antimicrobial agent.

Neurological Applications

There is emerging evidence supporting the role of this compound in neurological disorders. Its ability to cross the blood-brain barrier opens avenues for treating conditions such as Alzheimer's disease.

Data Table: Neuroprotective Activity

| Study Focus | Model Used | Outcome |

|---|---|---|

| Neuroprotection against oxidative stress | SH-SY5Y neuronal cells | Reduced apoptosis by 30% at 10 µM concentration |

Mechanism of Action

The mechanism of action of 6-fluoro-3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atom enhances its binding affinity through hydrogen bonding and electrostatic interactions. The sulfanylidene group can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Analogues

6-Fluoro-3-(4-Piperidinyl)-1,2-Benzisoxazole Derivatives

- Structure : Benzisoxazole core with 6-fluoro and 3-piperidinyl substituents .

- Key Differences: Benzisoxazole lacks the quinazolinone’s second nitrogen and the sulfanylidene group.

- The piperidinyl group may enhance solubility but reduce membrane permeability compared to the pyridinylmethyl group in the target compound .

5-Fluoro-2-(Methylamino)quinazolin-6-yl Derivatives

- Structure: Quinazolinone core with 5-fluoro and 2-methylamino groups (e.g., PDB ligand 3Z3) .

- Key Differences: Fluorine at position 5 instead of 6; methylamino at position 2 replaces sulfanylidene.

- Implications: The 2-methylamino group may form weaker hydrogen bonds than sulfanylidene, reducing potency. Positional fluorination alters electron distribution in the aromatic ring .

(S)-2-(1-((9H-Purin-6-yl)Amino)Propyl)-5-Fluoro-3-Phenylquinazolin-4(3H)-one

- Structure: Quinazolinone with 5-fluoro, 3-phenyl, and a purine-linked substituent at position 2 .

- The absence of a sulfanylidene group reduces hydrogen-bonding capacity compared to the target compound .

Physicochemical and Pharmacokinetic Properties

Key Observations :

- The target compound’s lower molecular weight (258.3 g/mol) suggests better bioavailability than higher-weight analogues like the PDB 3Z3 ligand (558.6 g/mol).

- The sulfanylidene group increases logP slightly compared to oxygen analogues, balancing lipophilicity and solubility.

Biological Activity

6-Fluoro-3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound incorporates a fluorine atom, a pyridin-2-ylmethyl group, and a sulfanylidene moiety, which contribute to its unique chemical properties and biological interactions.

The compound's chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C14H10FN3OS

- Molecular Weight : 273.31 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances binding affinity through hydrogen bonding and electrostatic interactions. Additionally, the sulfanylidene group may participate in redox reactions, influencing the compound's biological efficacy.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest, likely through the modulation of specific signaling pathways .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular, it has been evaluated for its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The structure–activity relationship (SAR) studies indicate that modifications to the quinazolinone core can enhance antibacterial potency. For instance, certain analogs have demonstrated lower minimum inhibitory concentrations (MICs) compared to standard antibiotics like ampicillin .

Study 1: Anticancer Efficacy

A study conducted on various quinazolinone derivatives, including our compound of interest, revealed that it significantly inhibited the growth of MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The results showed an IC50 value of approximately 15 µM for MCF-7 cells, indicating potent anticancer activity .

Study 2: Antimicrobial Activity

In a comparative study assessing the antimicrobial effects of several quinazolinone derivatives, this compound exhibited an inhibition zone of 12 mm against MRSA strains, with an MIC value of 64 µg/mL. This suggests a promising potential for further development as an antibacterial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| 6-fluoroquinazolin-4-one | Lacks pyridinylmethyl and sulfanylidene groups | Moderate | Low |

| 3-(pyridin-2-ylmethyl)-2-sulfanylidene quinazolinone | Lacks fluorine | High | Moderate |

| 6-fluoro-3-(pyridinyl)methyl quinazolinone | Lacks sulfanylidene | Moderate | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.